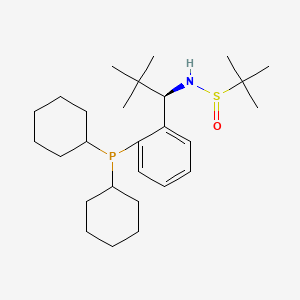
(R)-N-((R)-1-(2-(Dicyclohexylphosphanyl)phenyl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-N-(®-1-(2-(Dicyclohexylphosphanyl)phenyl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a unique combination of phosphanyl and sulfinamide functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-1-(2-(Dicyclohexylphosphanyl)phenyl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the phosphanyl group and the introduction of the sulfinamide moiety. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of recyclable catalysts can be employed to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
®-N-(®-1-(2-(Dicyclohexylphosphanyl)phenyl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
Reduction: The phosphanyl group can be reduced to form phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinamide group can yield sulfonamides, while reduction of the phosphanyl group can produce phosphines.
科学研究应用
Chemistry
In chemistry, ®-N-(®-1-(2-(Dicyclohexylphosphanyl)phenyl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide is used as a ligand in asymmetric catalysis. Its unique structure allows it to facilitate enantioselective reactions, making it valuable in the synthesis of chiral compounds.
Biology
In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it useful in probing the active sites of metalloenzymes.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the sulfinamide group suggests possible applications in the development of sulfa drugs, which are known for their antibacterial activity.
Industry
In the industrial sector, ®-N-(®-1-(2-(Dicyclohexylphosphanyl)phenyl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide can be used in the production of fine chemicals and pharmaceuticals. Its role as a catalyst in asymmetric synthesis is particularly valuable for the production of enantiomerically pure compounds.
作用机制
The mechanism of action of ®-N-(®-1-(2-(Dicyclohexylphosphanyl)phenyl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide involves its ability to coordinate with metal ions and facilitate catalytic reactions. The phosphanyl group acts as a ligand, binding to metal centers and stabilizing reactive intermediates. The sulfinamide group can participate in hydrogen bonding and other non-covalent interactions, influencing the reactivity and selectivity of the compound.
相似化合物的比较
Similar Compounds
- ®-N-(®-1-(2-(Diphenylphosphanyl)phenyl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide
- ®-N-(®-1-(2-(Di-tert-butylphosphanyl)phenyl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide
Uniqueness
Compared to similar compounds, ®-N-(®-1-(2-(Dicyclohexylphosphanyl)phenyl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide is unique due to the presence of the dicyclohexylphosphanyl group. This bulky substituent can enhance the steric hindrance around the metal center, leading to higher selectivity in catalytic reactions. Additionally, the combination of phosphanyl and sulfinamide groups provides a versatile platform for various chemical transformations.
属性
分子式 |
C27H46NOPS |
|---|---|
分子量 |
463.7 g/mol |
IUPAC 名称 |
N-[(1R)-1-(2-dicyclohexylphosphanylphenyl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C27H46NOPS/c1-26(2,3)25(28-31(29)27(4,5)6)23-19-13-14-20-24(23)30(21-15-9-7-10-16-21)22-17-11-8-12-18-22/h13-14,19-22,25,28H,7-12,15-18H2,1-6H3/t25-,31?/m0/s1 |
InChI 键 |
DLEBILSCHWXPBN-ZGAORZAOSA-N |
手性 SMILES |
CC(C)(C)[C@H](C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)NS(=O)C(C)(C)C |
规范 SMILES |
CC(C)(C)C(C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)NS(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


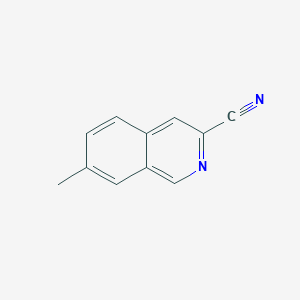
![3-Methyl-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B13657218.png)
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]cytidine](/img/structure/B13657230.png)
![Tert-butyl 3-[[3-amino-5-(3-fluorophenyl)thiophene-2-carbonyl]amino]piperidine-1-carboxylate](/img/structure/B13657247.png)
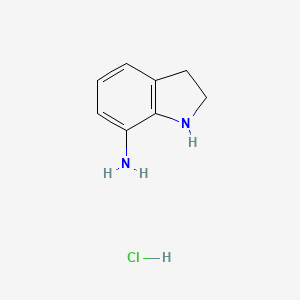
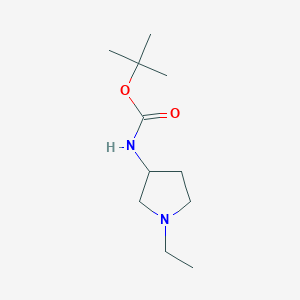
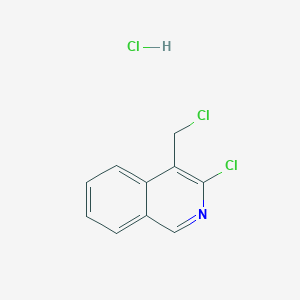
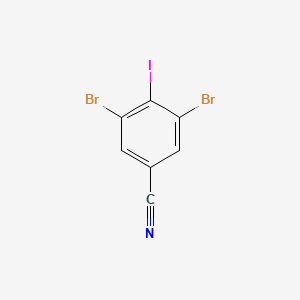
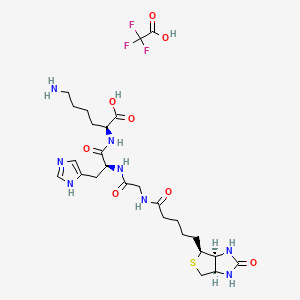
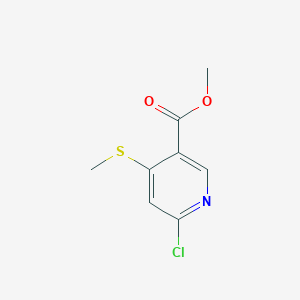
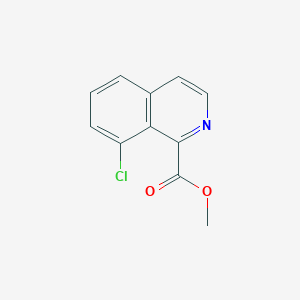
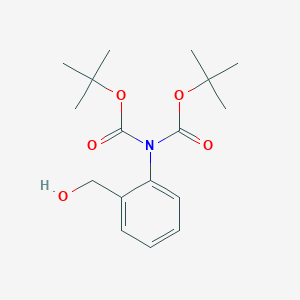
![7-Iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13657290.png)
![2-methyl-1H-imidazo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B13657294.png)
